molecular formula C22H20N6O B6531794 3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide CAS No. 1019105-50-0

3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide

Cat. No. B6531794
CAS RN: 1019105-50-0
M. Wt: 384.4 g/mol
InChI Key: ZHFCBFVNDVLPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Scientific Research Applications

3-P-NPP has been studied for its potential application in medicinal chemistry and drug discovery. It has been found to possess antioxidant, anti-inflammatory, and antifungal properties, as well as to modulate the activity of various enzymes and receptors. In addition, 3-P-NPP has been studied for its ability to inhibit the growth of cancer cells, as well as for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-P-NPP in laboratory experiments include its low cost, easy availability, and relative safety. Furthermore, 3-P-NPP can be used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of various drugs. However, 3-P-NPP can be toxic if used in high doses, and its effects can be unpredictable in certain animal models.

Future Directions

The future directions of research into 3-P-NPP include further studies into its mechanism of action, its potential therapeutic applications, and its potential interactions with other compounds. In addition, further studies are needed to investigate the effects of 3-P-NPP in different animal models, as well as its potential effects on human health. Finally, further studies are needed to investigate the potential toxic effects of 3-P-NPP and its interactions with other drugs.

Synthesis Methods

3-P-NPP can be synthesized by a multi-step process, beginning with the reaction of 3-bromo-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide with potassium carbonate in acetonitrile to form the desired product. This reaction is followed by the addition of 3-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide to the reaction mixture. The final step involves the hydrolysis of the product to yield the desired compound.

properties

IUPAC Name

3-phenyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c29-22(14-7-17-5-2-1-3-6-17)25-19-10-8-18(9-11-19)24-20-12-13-21(27-26-20)28-16-4-15-23-28/h1-6,8-13,15-16H,7,14H2,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFCBFVNDVLPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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